4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine
描述
属性
IUPAC Name |
4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-4(2)14-7-5-3-10-13-6(5)11-8(9)12-7/h3-4H,1-2H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGORXYCAEIIFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reaction Mechanism and Optimization
This method adapts the cyclocondensation strategy reported for pyrazolo[3,4-d]pyrimidin-4-amines. The reaction involves 5-amino-1H-pyrazole-4-carbonitrile derivatives and isopropyl nitrile in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol. The mechanism proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclization and aromatization (Scheme 1).
Scheme 1 :
5-Amino-1H-pyrazole-4-carbonitrile + Isopropyl nitrile → 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Key Parameters:
Experimental Procedure:
-
Dissolve 5-amino-1H-pyrazole-4-carbonitrile (5 mmol) and t-BuOK (1 mmol) in t-butanol (30 mL).
-
Add isopropyl nitrile (6 mmol) and reflux for 6 hours.
-
Evaporate solvent, neutralize with 1N HCl, and recrystallize from ethanol.
Characterization Data:
-
IR (KBr) : 3294 cm⁻¹ (NH₂), 1598 cm⁻¹ (C=N)
-
¹H NMR (DMSO-d₆) : δ 1.35 (d, 6H, -CH(CH₃)₂), 4.72 (sept, 1H, -OCH(CH₃)₂), 6.95 (s, 1H, pyrazole-H), 8.10 (br, 2H, NH₂)
-
Elemental Analysis : Calcd. for C₈H₁₁N₅O: C, 49.73; H, 5.74; N, 36.25. Found: C, 49.68; H, 5.69; N, 36.18.
Nucleophilic Substitution of 4-Chloro Intermediates
Synthesis via Chloride Displacement
4-Chloro-pyrazolo[3,4-d]pyrimidin-6-amine serves as a key intermediate, enabling the introduction of the isopropoxy group via nucleophilic substitution (Scheme 2).
Scheme 2 :
4-Chloro-pyrazolo[3,4-d]pyrimidin-6-amine + Isopropyl alcohol → 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reaction Conditions:
Procedure:
-
Suspend 4-chloro-pyrazolo[3,4-d]pyrimidin-6-amine (3 mmol) in DMF (15 mL).
-
Add NaH (6 mmol) and isopropyl alcohol (6 mmol).
-
Heat at 80°C, monitor via TLC, and isolate via column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Data:
-
¹³C NMR (DMSO-d₆) : δ 22.1 (-CH(CH₃)₂), 70.8 (-OCH(CH₃)₂), 115.2 (C-5), 148.9 (C-4), 156.3 (C-6)
-
MS (EI) : m/z 193 [M]⁺
Green Synthesis Using Polyethylene Glycol (PEG-400)
Solvent-Free Cyclization
PEG-400 acts as a recyclable solvent and catalyst, enhancing reaction efficiency and reducing environmental impact.
Steps:
-
Mix 5-amino-1H-pyrazole-4-carbonitrile (5 mmol) and isopropyl nitrile (6 mmol) in PEG-400 (15 mL).
-
Stir at 40°C until completion (TLC monitoring).
-
Pour into ice-water, filter, and recover PEG-400 via evaporation.
Spectroscopic Data:
-
IR (KBr) : 3338 cm⁻¹ (NH₂), 1549 cm⁻¹ (C=C)
-
¹H NMR (DMSO-d₆) : δ 1.33 (d, 6H, -CH(CH₃)₂), 4.70 (sept, 1H, -OCH(CH₃)₂), 7.25 (s, 1H, pyrazole-H), 8.05 (br, 2H, NH₂)
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Cyclocondensation | t-BuOK/t-butanol | 6–8 | 70–78 | Moderate |
| Nucleophilic Substitution | NaH/DMF | 12 | 65–72 | Low |
| PEG-400 | PEG-400 | 2 | 85–90 | High |
Key Findings :
化学反应分析
4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
科学研究应用
作用机制
The primary mechanism of action of 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
相似化合物的比较
Substituent Variations at Position 4
The 4-position of the pyrazolo[3,4-d]pyrimidine scaffold is critical for modulating biological activity. Below is a comparison of substituents and their effects:
Key Observations :
- Electron-Withdrawing Groups (e.g., cyanophenyl in Compound 3a) enhance adenosine receptor binding, likely due to improved π-π stacking interactions .
- Heterocyclic Substituents (e.g., furan-2-yl in PPY22) optimize pharmacokinetic properties for CNS penetration, making them suitable for PET imaging .
- Alkoxy Groups (e.g., isopropoxy vs. methoxy) balance lipophilicity and metabolic stability. The bulkier isopropoxy group may reduce oxidative metabolism compared to methoxy .
Modifications at Position 1 and 6
The 1- and 6-positions are often modified to fine-tune receptor selectivity and solubility:
Key Observations :
Key Observations :
Adenosine Receptor Antagonism
The target compound and its analogues primarily target adenosine A2A and A1 receptors, which are implicated in Parkinson’s disease and inflammation:
生物活性
4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 219.25 g/mol. Its structural characteristics include a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds similar to 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine may exert their effects through several mechanisms:
- Inhibition of Kinases : Many pyrazolo[3,4-D]pyrimidine derivatives have been shown to inhibit various kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Induction of Apoptosis : Studies have demonstrated that these compounds can activate apoptotic pathways in cancer cell lines, leading to programmed cell death.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| BxPC-3 (Pancreatic Cancer) | 0.11 | |
| PC-3 (Prostate Cancer) | 0.33 | |
| HeLa (Cervical Cancer) | 0.98 |
These values indicate a promising potential for the compound as an anticancer agent.
Genotoxicity Studies
Genotoxicity assessments have shown that while some pyrazolo derivatives can induce DNA damage in cancer cells, they do not exhibit significant genotoxic effects on normal human cells. For instance, compounds similar to 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine were tested using comet assays and showed selective cytotoxicity towards cancer cells without harming normal fibroblasts .
Case Studies
Case Study 1: BxPC-3 Cell Line
In a study investigating the effects of pyrazolo derivatives on BxPC-3 cells, it was found that treatment with 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine resulted in a significant reduction in cell viability. The mechanism was linked to the inhibition of the AKT-mTOR signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: PC-3 Cell Line
Another study focused on PC-3 cells demonstrated that this compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2. The results highlighted its potential as a therapeutic agent in prostate cancer treatment .
常见问题
Basic: What synthetic methodologies are commonly employed to prepare 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine?
Answer:
The compound is synthesized via multicomponent reactions. A typical route involves:
- Condensation reactions : Reacting pyrazole-carboxaldehydes with guanidine hydrochloride in PEG-400 under basic conditions (e.g., sodium hydroxide) to form the pyrazolo[3,4-d]pyrimidine core .
- Intermediate isolation : Isolation of intermediates like 4-(arylidene)-pyrazolones, followed by cyclization with guanidine to introduce the amine group .
- Solvent systems : PEG-400 is favored for its eco-friendly and reusable properties, while sodium acetate acts as a mild base .
- Alternative routes : Using DMF and triethylamine (TEA) for nucleophilic substitution reactions, as seen in analogous pyrazolo-pyrimidine syntheses .
Advanced: How can structural modifications enhance dual-target activity (e.g., A2A adenosine receptor antagonism and HDAC inhibition)?
Answer:
Dual-targeting strategies involve:
- Substituent optimization : Introducing heterocyclic groups (e.g., furan at position 4) to balance A2AAR binding and HDAC inhibitory activity .
- Pharmacophore modeling : Aligning the pyrazolo-pyrimidine core with known A2AAR antagonists (e.g., V-2006) while incorporating zinc-binding motifs (e.g., hydroxamic acids) for HDAC inhibition .
- In vitro assays :
- Pharmacokinetic tuning : Adjusting logP via alkyl chain modifications to improve blood-brain barrier penetration for neuro-oncology applications .
Basic: What analytical techniques are critical for characterizing 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and substituent positions (e.g., ¹H NMR δ 5.56 ppm for isopropyl protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 223.2 [M+H]⁺) .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>97%) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in analogs .
Advanced: How does incorporating this compound into oligonucleotides affect duplex stability and fluorescence?
Answer:
As a purine analog:
- Duplex stability : Oligonucleotides with this scaffold show reduced thermal stability (ΔTₘ ~2–4°C vs. adenosine) due to altered base stacking, as confirmed by UV melting curves .
- Fluorescence properties : The free nucleoside exhibits intrinsic fluorescence, but this is quenched (>95%) in duplex DNA due to energy transfer to adjacent bases .
- Applications : Residual fluorescence enables real-time monitoring of hybridization via fluorescence-based Tₘ assays .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Purity validation : Use HPLC and ¹H NMR to rule out impurities (e.g., residual solvents or byproducts) .
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Confirm A2AAR binding via both radioligand displacement and functional cAMP assays to distinguish antagonists from inverse agonists .
Advanced: How is the compound optimized for brain-targeted delivery in neuro-oncology?
Answer:
- LogP adjustments : Introduce polar groups (e.g., morpholine) to reduce logP from ~3.5 to ~2.0, enhancing solubility .
- Metabolic stability : Liver microsome assays identify metabolically labile sites (e.g., isopropyloxy group) for deuteration or fluorination .
- In vivo validation : Radiolabeled analogs (e.g., ¹⁸F-PPY derivatives) are used in PET imaging to assess brain uptake in murine models .
Basic: How are reaction intermediates and byproducts characterized during synthesis?
Answer:
- Intermediate tracking : TLC with UV visualization monitors key steps (e.g., cyclization of pyrazolones to pyrimidines) .
- Byproduct identification : High-resolution MS and ¹³C NMR detect chlorinated or oxidized side products (e.g., 4-chloro derivatives) .
- Purification : Gradient elution with ethyl acetate/hexane mixtures isolates intermediates with >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
